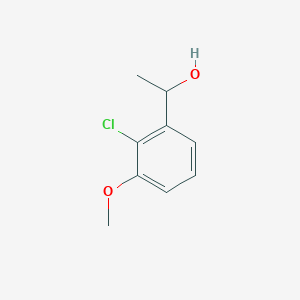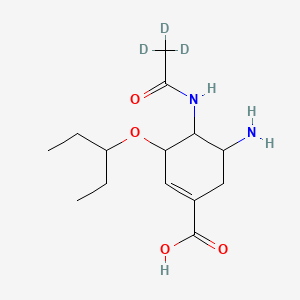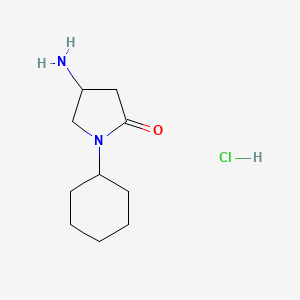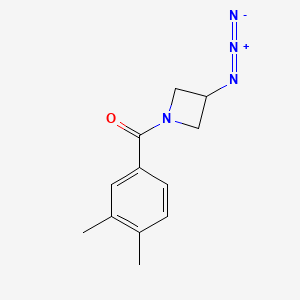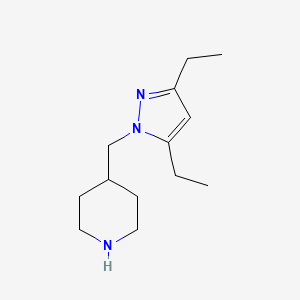
4-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine
概要
説明
“4-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine” is a chemical compound with the CAS Number: 1909306-36-0 . It is also known as this compound dihydrochloride . The molecular weight of this compound is 294.27 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H23N3.2ClH/c1-3-12-9-13(4-2)16(15-12)10-11-5-7-14-8-6-11;;/h9,11,14H,3-8,10H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.
科学的研究の応用
4-DMPP has been used in a variety of scientific research applications, including as a catalyst for a variety of reactions, such as the synthesis of peptides, peptidomimetics, and other organic molecules. Additionally, 4-DMPP has been used to study the effects of various drugs on cell cultures, as well as to study the effects of drugs on the nervous system. 4-DMPP has also been used to study the effects of various environmental factors on the development of organisms, such as the effects of temperature on the development of plants.
作用機序
The exact mechanism of action of 4-DMPP is not yet fully understood. However, it is known that 4-DMPP binds to certain proteins in the body, including enzymes and receptors. This binding alters the activity of these proteins, which can lead to a variety of biochemical and physiological effects. Additionally, 4-DMPP has been shown to interact with other molecules, such as DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
4-DMPP has been found to have a variety of biochemical and physiological effects. For example, 4-DMPP has been found to increase the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, 4-DMPP has been found to have an effect on cell signaling, as it has been found to activate certain receptors, such as the serotonin receptor. 4-DMPP has also been found to have an effect on the nervous system, as it has been found to have an anxiolytic effect in animal studies.
実験室実験の利点と制限
4-DMPP has several advantages for use in lab experiments. For example, 4-DMPP is relatively easy to synthesize and is stable in a variety of solvents. Additionally, 4-DMPP is non-toxic and has been found to be safe for use in lab experiments. However, 4-DMPP also has some limitations. For example, 4-DMPP has a low solubility in water, making it difficult to use in experiments that require aqueous solutions. Additionally, 4-DMPP has a short half-life, which can limit its usefulness in some experiments.
将来の方向性
There are a variety of potential future directions for 4-DMPP research. For example, further research is needed to better understand the mechanism of action of 4-DMPP and to determine the exact biochemical and physiological effects of 4-DMPP. Additionally, further research is needed to determine the potential therapeutic applications of 4-DMPP. Additionally, further research is needed to determine the potential environmental applications of 4-DMPP, as well as to determine the potential industrial applications of 4-DMPP. Finally, further research is needed to determine the potential toxicity of 4-DMPP, as well as to determine the potential methods for its safe disposal.
Safety and Hazards
特性
IUPAC Name |
4-[(3,5-diethylpyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c1-3-12-9-13(4-2)16(15-12)10-11-5-7-14-8-6-11/h9,11,14H,3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNPBBUDYCBPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC2CCNCC2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




